molecular formula C6H11NO3 B099064 2-Acetamidoethyl acetate CAS No. 16180-96-4

2-Acetamidoethyl acetate

Cat. No.: B099064
CAS No.: 16180-96-4
M. Wt: 145.16 g/mol
InChI Key: SKPWGBMKZNVXFF-UHFFFAOYSA-N
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Description

2-Acetamidoethyl acetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Hypocholesterolemic and Hypolipemic Agent

2-Acetamidoethyl acetate has been identified as a hypocholesterolemic and hypolipemic agent. Research indicates that it effectively reduces cholesterol and triglyceride levels in serum. This is particularly significant for developing treatments for conditions related to hyperlipidemia. The compound's mechanism involves modulating lipid metabolism without causing gastrointestinal irritation, making it a promising candidate for therapeutic applications in managing dyslipidemia .

Polymer Science

Conformational Analysis of Polymers

In polymer science, this compound serves as a model compound for the conformational analysis of poly(ester amide) and polyurethane structures. Studies have utilized this compound to understand the geometrical parameters and interactions within polymer chains, aiding in the design of new materials with desirable properties . The ability to analyze the conformational behavior of polymers containing ester and amide groups enhances the development of advanced materials for various applications, including biomedical devices and coatings.

Organic Synthesis

Intermediate in Chemical Reactions

This compound is frequently employed as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. For instance, it has been used in the synthesis of other acetamido compounds and derivatives that have potential biological activities . The versatility of this compound makes it valuable in laboratories focused on developing new pharmaceuticals and agrochemicals.

Case Study 1: Lipid Regulation

A study demonstrated that administering this compound to subjects with elevated lipid levels resulted in a statistically significant reduction in both cholesterol and triglycerides over a specified period. The study highlighted its potential as a therapeutic agent for managing lipid disorders, emphasizing its safety profile concerning gastrointestinal side effects .

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of poly(ester amide) materials utilizing this compound as a building block. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. The findings suggest that incorporating this compound into polymer formulations can lead to innovative materials suitable for high-performance applications .

Properties

CAS No.

16180-96-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-acetamidoethyl acetate

InChI

InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8)

InChI Key

SKPWGBMKZNVXFF-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC(=O)C

Canonical SMILES

CC(=O)NCCOC(=O)C

Key on ui other cas no.

16180-96-4

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ten grams of sodium hydroxide was suspended in 50 ml of N,N-dimethylacetamide, followed by a further addition of 12 g of acetamide, 0.05 g of phenothiazine and 36 g of 2-chloroethyl acetate. A reaction was allowed to take place at 40° C. for 4 hours with stirring. After the completion of the reaction, the reaction solution was filtered to separate off all the undissolved materials. Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off. After adding 100 ml of benzene and 50 ml of distilled water to the residue, the mixture was thoroughly agitated and separated into two layers. The aqueous solution layer was extracted twice with 50 ml of benzene. The benzene layers were combined and dried with magnesium sulfate. The thus-dried benzene layer was subjected to a distillation under reduced pressure. A fraction was collected at 138-140° C./ 2 mmHg, thereby obtaining 22 g of N-acetoxyethylacetamide (yield: 74%). The reaction system in the above reaction contained water of the order of 5000 ppm or so.
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Synthesis routes and methods II

Procedure details

To 150 ml of liquid ammonia in which 7.8 g of sodium amide had been dissolved, was added 12 g of acetamide and the reaction mixture was reacted at room temperature for 5 hours in a pressure-resistant reaction tube. Then, 57 g of 2-chloroethyl acetate was added to the reaction solution, followed by a further reaction for 3 hours at room temperature. After the completion of the reaction, ammonia was distilled off and 10% aqueous hydrochloric acid solution was added to the resulting residue so as to obtain an aqueous solution of pH 5. The aqueous solution was extracted twice with 100 ml of ethylacetate. The ethylacetate layers were dried with magnesium sulfate, followed by the distillation-off of ethylacetate. The residual substance was subjected to a distillation under reduced pressure but the intended product, N-acetoxyethylacetamide(138°-140° C./ 2 mmHg) did not come out.
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